molecular formula C21H36N4O3 B2835777 tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate CAS No. 1423369-07-6

tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate

Cat. No. B2835777
CAS RN: 1423369-07-6
M. Wt: 392.544
InChI Key: QUZFHHKGVIRROM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tert-butyl group, a carbamate group (N-CO-O), a cyanocyclohexyl group, and a pyrrolidine ring. The tert-butyl group is a bulky alkyl group, the carbamate group is a common protecting group in organic synthesis, the cyanocyclohexyl group contains a nitrile functional group attached to a cyclohexane ring, and the pyrrolidine ring is a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The tert-butyl group is known to prefer equatorial positions in cyclohexane rings to minimize steric strain .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the carbamate group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carbamate would increase its solubility in polar solvents .

properties

IUPAC Name

tert-butyl N-[[1-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]-5-methylpyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O3/c1-15-11-17(12-23-19(27)28-20(3,4)5)13-25(15)16(2)18(26)24-21(14-22)9-7-6-8-10-21/h15-17H,6-13H2,1-5H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZFHHKGVIRROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(C)C(=O)NC2(CCCCC2)C#N)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate

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